molecular formula C22H26N2O2 B3158215 Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate CAS No. 85647-43-4

Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

Cat. No. B3158215
CAS RN: 85647-43-4
M. Wt: 350.5 g/mol
InChI Key: DDNCQMVWWZOMLN-IFMALSPDSA-N
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Description

Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

A study focused on the enantioselective synthesis of ethyl 6-substituted-2,3,3a,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates from ethyl L-tryptophan, highlighting a method for preparing optically pure derivatives. These compounds have potential applications in creating enantiomerically enriched molecules for pharmacological research (Katritzky et al., 1999).

Heterocyclic System Synthesis

Another research application involves the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates, demonstrating a simple three-step synthesis process. This method is useful for the synthesis of aminosubstituted naphthyridines, which are important in the development of new heterocyclic compounds (Pirnat et al., 2010).

Neuroprotective Compounds

Research on 1,8-naphthyridine derivatives related to neuroprotective compounds has shown promising results in inhibiting cholinesterases and providing neuroprotection in cell models. These findings suggest potential applications in studying Alzheimer's disease and developing therapeutic agents (de los Ríos et al., 2010).

Antibacterial Agents

Studies on pyridonecarboxylic acids as antibacterial agents have led to the synthesis of naphthyridine derivatives with significant in vitro and in vivo antibacterial activity. These compounds are explored for their potential as new antibacterial agents, highlighting the importance of structural modification in enhancing activity (Egawa et al., 1984).

properties

IUPAC Name

ethyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCQMVWWZOMLN-IFMALSPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205926
Record name Eburnamenine-14-carboxylic acid, ethyl ester, (3α)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

CAS RN

74924-34-8
Record name Eburnamenine-14-carboxylic acid, ethyl ester, (3α)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74924-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eburnamenine-14-carboxylic acid, ethyl ester, (3α)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 4
Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 5
Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Reactant of Route 6
Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate

Citations

For This Compound
1
Citations
D Dimitrova, D Getova, K Saracheva - Acta Pharmaceutica, 2023 - hrcak.srce.hr
The effects of 3R, 16S-2-hydroxyethyl apovincaminate (HEAPO, RGH-10885) compared with those of two cholinesterase inhibitors, donepezil and galantamine, were examined in naïve …
Number of citations: 8 hrcak.srce.hr

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